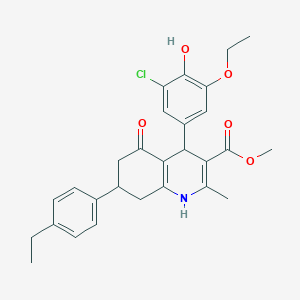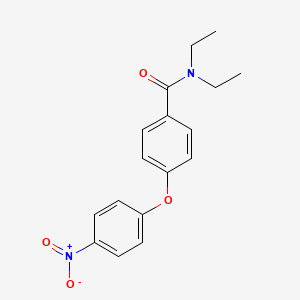![molecular formula C24H18N2O2 B4206364 4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B4206364.png)
4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile
Vue d'ensemble
Description
4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile is a complex organic compound that features an indole moiety, a benzonitrile group, and a phenoxyacetyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The phenoxyacetyl group can be introduced via an acylation reaction using phenoxyacetyl chloride and a suitable base, such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various acylated indole derivatives.
Applications De Recherche Scientifique
4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and phenoxyacetyl moieties . These interactions can modulate biological pathways, leading to the observed bioactivities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzamide: Contains an amide group instead of a nitrile.
4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzyl alcohol: Features a hydroxyl group instead of a nitrile.
Uniqueness
The presence of the nitrile group in 4-{[3-(phenoxyacetyl)-1H-indol-1-yl]methyl}benzonitrile imparts unique chemical properties, such as increased reactivity towards nucleophiles and the ability to participate in a wider range of chemical reactions compared to its analogs .
Propriétés
IUPAC Name |
4-[[3-(2-phenoxyacetyl)indol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c25-14-18-10-12-19(13-11-18)15-26-16-22(21-8-4-5-9-23(21)26)24(27)17-28-20-6-2-1-3-7-20/h1-13,16H,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABLQGFFLIICIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4,5-dimethoxy-2-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4206283.png)
![N-{1-[5-({2-[(4-methyl-3-nitrophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4206301.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4206305.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B4206315.png)
![Ethyl 4-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4206324.png)
![N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-2-morpholin-4-ylethanamine;hydrochloride](/img/structure/B4206336.png)
![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-iodophenyl)acetamide](/img/structure/B4206338.png)
![ethyl 4-(anilinocarbonyl)-5-[({[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B4206339.png)


![2-(4-methoxyphenyl)-N-[1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B4206380.png)
![ethyl {3-[2-(2,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4206387.png)
![4-(4-morpholinyl)-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4206394.png)
![5-bromo-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4206395.png)
